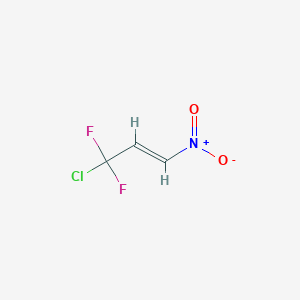

1-Nitro-3,3-difluoro-3-chloro-1-propene

Description

Properties

IUPAC Name |

(E)-3-chloro-3,3-difluoro-1-nitroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGMJXVWZYLJAY-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3,3-difluoro-3-chloro-1-propene can be synthesized through a series of halogenation and nitration reactions. One common method involves the fluorination of 1,2,3,3-tetrachloro-1-propene using hydrogen fluoride as a fluorinating agent . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the halogen exchange.

Industrial Production Methods

Industrial production of 1-Nitro-3,3-difluoro-3-chloro-1-propene may involve large-scale halogenation processes, where the raw materials are subjected to controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3,3-difluoro-3-chloro-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The nitro, difluoro, and chloro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the nitro, difluoro, or chloro groups.

Reduction: Formation of 1-amino-3,3-difluoro-3-chloro-1-propene.

Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

Scientific Research Applications

1-Nitro-3,3-difluoro-3-chloro-1-propene has several significant applications in research:

Chemistry

- Building Block for Organic Synthesis: This compound is utilized as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including substitution and reduction reactions.

Biology

- Biological Activity Investigation: The compound is studied for its interactions with biological systems, particularly its potential effects on enzymes and DNA. The nitro group can undergo metabolic reduction to form reactive intermediates that may interact with cellular components.

Medicine

- Therapeutic Potential: Research is ongoing into the compound's potential as a therapeutic agent. Its ability to induce DNA damage suggests it may have anticancer properties, making it a candidate for further drug development .

Industry

- Specialty Chemicals Production: In industrial applications, 1-nitro-3,3-difluoro-3-chloro-1-propene is used in the manufacture of specialty chemicals with specific properties tailored for various applications.

Antimicrobial Activity

Research indicates that compounds similar to 1-nitro-3,3-difluoro-3-chloro-1-propene exhibit antimicrobial properties. Preliminary studies suggest moderate activity against E. coli and S. aureus, indicating potential as an antimicrobial agent.

Anticancer Properties

The compound's ability to induce DNA damage positions it as a candidate for anticancer research. Studies have shown that related nitro compounds can inhibit topoisomerase enzymes critical in cancer treatment.

Case Studies

-

Antimicrobial Efficacy Study:

- A study assessed the antimicrobial properties of fluorinated nitro compounds against several bacterial strains.

- Results indicated moderate activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent.

-

Anticancer Activity Assessment:

- A comparative analysis using the NCI-60 cancer cell line screening assay showed significant cytotoxicity against various cancer cell lines for compounds with similar structures.

- This suggests that 1-nitro-3,3-difluoro-3-chloro-1-propene could be further explored for its anticancer properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3,3-difluoro-3-chloro-1-propene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoro and chloro groups can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

3-Chloro-1,1,3,3-tetrafluoropropene (CAS 406-46-2)

- Molecular Formula : C₃HClF₄

- Molecular Weight : 148.49 g/mol

- Key Features :

- Comparison : The absence of a nitro group reduces reactivity compared to the target compound, but high fluorination increases volatility and thermal stability.

1-Chloro-3-nitropropane (CAS 16694-52-3)

- Molecular Formula: C₃H₆ClNO₂

- Molecular Weight : 123.54 g/mol

- Key Features :

- Comparison: The saturated propane structure (vs. propene) limits conjugation and reactivity.

2-Chloro-3,3,3-trifluoropropene (HCFO 1233xf)

3-Chloro-1-propene (Allyl Chloride, CAS 107-05-1)

- Molecular Formula : C₃H₅Cl

- Molecular Weight : 76.53 g/mol

- Key Features: Simplest chloro-substituted propene, widely used in organic synthesis.

- Comparison : The lack of fluorine and nitro groups makes allyl chloride more reactive in polymerization but less stable than halogen-nitro derivatives.

Data Table: Comparative Analysis

Research Findings and Implications

Fluorination Effects : Compounds with higher fluorine content (e.g., C₃HClF₄) exhibit lower boiling points and increased volatility due to reduced intermolecular forces . The target compound’s difluoro substitution may balance reactivity and stability.

This suggests similar precautions would apply to the nitro-substituted target compound.

Industrial Applications : Chloro-fluoro propenes are prioritized in refrigerant development (e.g., HCFO 1233xf ), while allyl chloride’s reactivity suits polymer and pharmaceutical synthesis .

Biological Activity

1-Nitro-3,3-difluoro-3-chloro-1-propene (CAS No. 933994-00-4) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-Nitro-3,3-difluoro-3-chloro-1-propene is characterized by its unique molecular structure that includes a nitro group, difluoromethyl group, and chloro group. These functional groups contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 153.50 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of 1-Nitro-3,3-difluoro-3-chloro-1-propene primarily arises from its interactions with various biological targets. The nitro group is known to undergo metabolic reduction, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in:

- DNA Damage : The formation of nitroso compounds can lead to mutagenic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitro compounds have shown efficacy against various bacterial strains and fungi. The potential for 1-Nitro-3,3-difluoro-3-chloro-1-propene to act as an antimicrobial agent warrants further investigation.

Anticancer Properties

The compound's ability to induce DNA damage positions it as a candidate for anticancer research. Nitro groups in similar compounds have been linked to topoisomerase inhibition, which is crucial in cancer treatment. A study demonstrated that substituting a nitro group with other halogens minimally affected the anticancer activity of related structures . This suggests that 1-Nitro-3,3-difluoro-3-chloro-1-propene might retain or enhance such activities.

Study on Antimicrobial Efficacy

In a preliminary study assessing the antimicrobial properties of fluorinated nitro compounds, 1-Nitro-3,3-difluoro-3-chloro-1-propene was tested against several bacterial strains. The results indicated moderate activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent .

Anticancer Activity Assessment

A comparative analysis was conducted using a series of nitro-substituted compounds in the NCI-60 cancer cell line screening assay. Results showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating that 1-Nitro-3,3-difluoro-3-chloro-1-propene could be further explored for its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.